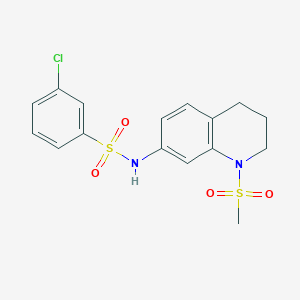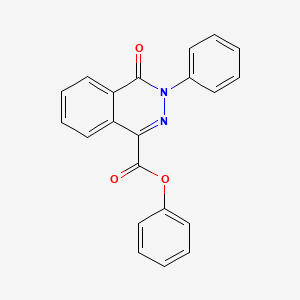
N-(4-methylthiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylthiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MTAPA, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide involves binding to a specific site on the α7 nicotinic acetylcholine receptor, which results in an increase in receptor activity. This leads to increased release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased release of neurotransmitters such as acetylcholine and glutamate, as well as increased activity in the hippocampus, a brain region involved in learning and memory. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylthiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted manipulation of this receptor. However, one limitation is that this compound has not yet been extensively studied in vivo, so its effects in living organisms are not well understood.
Future Directions
There are several future directions for research on N-(4-methylthiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, including further investigation of its potential as a treatment for cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to understand the effects of this compound in vivo, which could provide important insights into its potential therapeutic applications. Finally, there is potential for the development of more specific and potent modulators of the α7 nicotinic acetylcholine receptor based on the structure of this compound.
Synthesis Methods
N-(4-methylthiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methylthiazole-2-carboxylic acid with 1-(phenylsulfonyl)piperidin-2-ylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide). The resulting product can be purified using techniques such as column chromatography.
Scientific Research Applications
N-(4-methylthiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including learning and memory, attention, and inflammation. This compound has also been shown to have potential as a treatment for cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-12-24-17(18-13)19-16(21)11-14-7-5-6-10-20(14)25(22,23)15-8-3-2-4-9-15/h2-4,8-9,12,14H,5-7,10-11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOQOPNJJNGIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)









![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)
![2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride](/img/structure/B2747139.png)

![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/no-structure.png)